4-(Trifluoromethyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

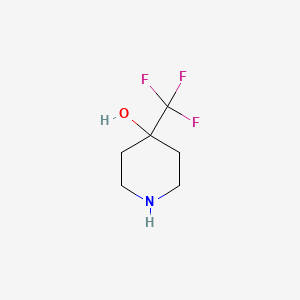

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-3-10-4-2-5/h10-11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPLSJSIKGZOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299783 | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-69-1 | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Trifluoromethyl)piperidin-4-ol

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

Authored by a Senior Application Scientist

Introduction: The Significance of the this compound Moiety in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoromethyl group (-CF3) is a particularly valued substituent, often employed as a bioisostere for a methyl or isopropyl group, but with a significantly different electronic profile.

The this compound scaffold represents a key building block in this context. It merges the conformational rigidity and desirable pharmacokinetic properties of the piperidine ring with the metabolic stability and potent electronic effects of the geminal trifluoromethyl and hydroxyl groups at the 4-position. This unique combination has led to its incorporation into a wide array of biologically active molecules, including ion channel modulators, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands. The synthesis of this valuable intermediate, therefore, is of paramount importance to the medicinal chemistry community. This guide provides a detailed exploration of the prevalent synthetic strategies, focusing on the underlying chemical principles and practical considerations for its preparation.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of a Piperidin-4-one Precursor

The most direct and widely adopted approach for the synthesis of this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to a suitably protected piperidin-4-one derivative. The choice of the nitrogen protecting group (P) is critical, as it influences the solubility of the starting material, the reactivity of the ketone, and the conditions required for its eventual removal. Common protecting groups include benzyl (Bn), benzhydryl (Bzh), and various carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The overall transformation is depicted below:

Figure 1: General synthetic scheme for this compound.

This guide will focus on the two most prevalent methods for generating the trifluoromethyl nucleophile: the use of (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as Ruppert's reagent, and the direct use of trifluoromethane (fluoroform, HCF3) in the presence of a strong base.

Method 1: Trifluoromethylation using Ruppert's Reagent (TMSCF3)

The use of TMSCF3, pioneered by G.K. Surya Prakash and George A. Olah, is a robust and widely adopted method for the nucleophilic trifluoromethylation of carbonyl compounds. The reaction proceeds via the activation of TMSCF3 with a catalytic amount of a nucleophilic initiator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), or a suitable alkoxide. This generates a hypervalent siliconate intermediate, which serves as the active trifluoromethylating agent.

Mechanism of Activation and Addition

The catalytic cycle begins with the attack of the initiator (e.g., fluoride) on the silicon atom of TMSCF3, forming a pentacoordinate siliconate species. This species is in equilibrium with the highly nucleophilic trifluoromethyl anion, which then attacks the electrophilic carbonyl carbon of the protected piperidin-4-one. The resulting trifluoromethylated alkoxide is then trapped by the TMS group, forming a silyl ether intermediate. Aqueous workup subsequently hydrolyzes the silyl ether and the N-protecting group (if labile) to yield the final product.

Figure 2: Mechanism of TMSCF3 addition to a piperidin-4-one.

Experimental Protocol: Synthesis of N-Boc-4-(Trifluoromethyl)piperidin-4-ol

The following protocol is a representative example adapted from the literature.

Materials:

-

N-Boc-4-piperidone

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N2 or Ar), add TMSCF3 (1.5 eq) dropwise.

-

Add TBAF (0.1 eq, 1 M solution in THF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the desired N-Boc-4-(trifluoromethyl)piperidin-4-ol.

Data Summary

| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-4-piperidone | TMSCF3, TBAF | THF | 0 to rt | 16 | 85-95 | |

| N-Cbz-4-piperidone | TMSCF3, CsF | THF | rt | 12 | ~90 | |

| N-Bn-4-piperidone | TMSCF3, TBAF | THF | 0 to rt | 24 | >80 |

Method 2: Direct Trifluoromethylation using Fluoroform (HCF3)

Trifluoromethane (HCF3), a readily available and inexpensive industrial gas, is an attractive source of the trifluoromethyl group. However, its high pKa (~25-28 in DMSO) necessitates the use of a strong base for deprotonation to generate the trifluoromethyl anion. This method has been developed into a practical and scalable process.

Reaction Principle and Key Considerations

The reaction involves the in-situ generation of the CF3- anion by reacting HCF3 gas with a suitable base, typically a potassium alkoxide such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like DMF or NMP. The generated nucleophile then adds to the piperidin-4-one substrate.

Key challenges in this method include:

-

Mass Transfer: Efficiently dissolving HCF3 gas into the reaction medium is crucial.

-

Base Stability: The strong base can potentially react with the solvent or the substrate.

-

Temperature Control: The deprotonation and addition steps are often exothermic.

Figure 3: Workflow for direct trifluoromethylation using HCF3.

Experimental Protocol: Scalable Synthesis of N-Bn-4-(Trifluoromethyl)piperidin-4-ol

This protocol is based on procedures developed for large-scale synthesis.

Materials:

-

1-Benzyl-4-piperidone

-

Potassium tert-butoxide (t-BuOK)

-

Trifluoromethane (HCF3) gas

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous citric acid

-

Water

Procedure:

-

Charge a pressure reactor with 1-benzyl-4-piperidone (1.0 eq), potassium tert-butoxide (1.2 eq), and anhydrous DMF (5-10 volumes).

-

Seal the reactor and cool the mixture to -20 to -30 °C with vigorous stirring.

-

Pressurize the reactor with HCF3 gas to 2-4 bar.

-

Maintain the reaction at -20 °C for 4-6 hours. The reaction is exothermic, and careful temperature control is essential. Monitor the consumption of HCF3 by pressure drop.

-

After the reaction is complete, vent the excess HCF3.

-

Quench the reaction by adding toluene, followed by the slow addition of an aqueous citric acid solution at a temperature below 10 °C.

-

Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Wash the combined organic layers with water and then brine.

-

Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Comparative Analysis of Methods

| Feature | Method 1: TMSCF3 | Method 2: HCF3 |

| Reagent Cost | Higher | Lower (HCF3 is an inexpensive commodity chemical) |

| Scalability | Good for lab-scale, can be costly for large scale | Excellent for large-scale, process-oriented |

| Safety/Handling | TMSCF3 is a liquid, easier to handle on a small scale. TBAF can be corrosive. | HCF3 is a gas requiring a pressure reactor. Strong, pyrophoric bases are used. |

| Reaction Conditions | Milder (often atmospheric pressure, 0 °C to rt) | Harsher (low temperature, elevated pressure, strong base) |

| Workup | Standard aqueous workup and chromatography | Requires careful quenching of the strong base. |

| Atom Economy | Moderate | Higher |

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the nucleophilic trifluoromethylation of a protected piperidin-4-one being the dominant strategy. The choice between using Ruppert's reagent (TMSCF3) and direct trifluoromethylation with fluoroform (HCF3) is largely dictated by the scale of the synthesis and the available equipment. The TMSCF3 method offers convenience and milder conditions, making it ideal for laboratory-scale and discovery chemistry efforts. In contrast, the HCF3 method provides a more cost-effective and atom-economical route, rendering it the preferred choice for process development and large-scale manufacturing.

Future research in this area may focus on developing catalytic, asymmetric methods to access chiral versions of this scaffold directly, or on exploring alternative trifluoromethylating agents that offer improved safety profiles and milder reaction conditions without compromising efficiency and cost-effectiveness. The continued importance of this building block in drug discovery will undoubtedly fuel further innovation in its synthesis.

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

Introduction: The Significance of the Trifluoromethyl-Piperidinol Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] The strategic incorporation of a trifluoromethyl (CF3) group can profoundly enhance a molecule's therapeutic potential. This is attributed to the unique electronic properties of the CF3 group, which can increase metabolic stability, improve lipophilicity, and modulate binding affinity to target proteins. Consequently, building blocks containing both the piperidine and trifluoromethyl moieties are of high value to researchers and drug development professionals.

4-(Trifluoromethyl)piperidin-4-ol, in particular, is a crucial intermediate. The tertiary alcohol provides a handle for further functionalization, while the CF3 group at the C4 position imparts the aforementioned benefits. This guide provides a detailed technical overview of the primary synthetic strategies for accessing this valuable compound, focusing on practical, field-proven protocols and the chemical principles that underpin them.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of N-Protected 4-Piperidones

The most direct and widely adopted approach for the synthesis of this compound is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl group of an N-protected 4-piperidone. This method is efficient and allows for the construction of the key C-CF3 bond in a single, high-yielding step.

The Reagent of Choice: (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent)

(Trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, stands as the premier reagent for this transformation. It is a stable, easy-to-handle liquid that serves as an effective nucleophilic CF3- source upon activation. Its widespread use is a testament to its reliability and broad substrate scope.

Mechanism of Action: Unveiling the Trifluoromethylation Pathway

The reaction is not a direct attack by TMSCF3. It requires a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethide anion ([CF3]−). The mechanism proceeds as follows:

-

Activation: The fluoride ion attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to release the highly nucleophilic trifluoromethide anion ([CF3]−).

-

Nucleophilic Attack: The generated [CF3]− anion attacks the electrophilic carbonyl carbon of the N-protected 4-piperidone. This forms a tetrahedral alkoxide intermediate.

-

Silylation/Quench: The resulting alkoxide is trapped by another molecule of TMSCF3 to form a stable O-silylated intermediate. This step regenerates the trifluoromethide anion, propagating a catalytic cycle.

-

Hydrolysis: Upon acidic workup, the O-silyl ether is hydrolyzed to yield the final tertiary alcohol, this compound.

Synthetic Protocols: A Tale of Two Protecting Groups

The choice of the nitrogen protecting group on the 4-piperidone starting material is a critical experimental decision. It must be stable to the reaction conditions and easily removable in a subsequent step. Here, we present two robust protocols utilizing the most common and effective protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.

Route 1: The N-Boc Strategy

The Boc group is favored for its stability and straightforward removal under acidic conditions, which are often compatible with the final product's isolation as a hydrochloride salt.

Step 1a: Synthesis of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

This protocol is adapted from a procedure detailed in patent literature, demonstrating its industrial relevance and scalability.

Experimental Protocol:

-

Setup: To a dry, inert-atmosphere (Nitrogen or Argon) protected round-bottom flask equipped with a magnetic stirrer and a thermometer, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.).

-

Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of piperidone).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq.) to the stirred solution.

-

Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq.) dropwise. A mild exotherm may be observed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous hydrochloric acid (HCl). Stir for 30-60 minutes to ensure complete hydrolysis of the silyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid.

Step 1b: Deprotection to Yield this compound Hydrochloride

The final step involves the removal of the Boc group and formation of the hydrochloride salt.

Experimental Protocol:

-

Setup: Dissolve the purified tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as methanol or 1,4-dioxane.

-

Reagent Addition: Add a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane, 5-10 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as the hydrochloride salt.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization and then filtered.

Route 2: The N-Benzyl Strategy

The N-benzyl group offers an alternative protection strategy. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation, which is a clean and efficient process.

Step 2a: Synthesis of 1-Benzyl-4-piperidone

The starting material can be readily prepared from 4-piperidone hydrochloride and benzyl bromide.

Experimental Protocol:

-

Setup: In a round-bottom flask, suspend 4-piperidone monohydrate hydrochloride (1.0 eq.) and anhydrous potassium carbonate (K2CO3, 3.5 eq.) in dry N,N-dimethylformamide (DMF).[2][3]

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1-1.2 eq.) dropwise.[2][3]

-

Reaction: Heat the reaction mixture to 65 °C and stir for 14 hours.[2][3]

-

Workup: Cool the mixture to room temperature, filter off the inorganic salts, and pour the filtrate into ice water.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone, which can be purified by crystallization or distillation.[2][3]

Step 2b: Synthesis of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol

This step employs the same core trifluoromethylation chemistry as the N-Boc route.

Experimental Protocol:

-

Setup and Reagents: Following the procedure for Step 1a, dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and cool to 0 °C under an inert atmosphere. Add TMSCF3 (1.5 eq.).

-

Initiation and Reaction: Initiate the reaction with TBAF (1.0 M in THF, 0.1 eq.) and allow it to stir at room temperature overnight.

-

Workup and Purification: Perform an acidic workup with 1 M HCl followed by extraction with ethyl acetate. After washing and drying, the crude product is purified by flash column chromatography to yield 1-benzyl-4-(trifluoromethyl)piperidin-4-ol.

Step 2c: Debenzylation via Catalytic Hydrogenation

The final deprotection is achieved by removing the benzyl group through hydrogenolysis.

Experimental Protocol:

-

Setup: Dissolve 1-benzyl-4-(trifluoromethyl)piperidin-4-ol (1.0 eq.) in a suitable solvent like methanol or ethanol.

-

Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol % by weight) to the solution.

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen (H2, typically from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. To obtain the hydrochloride salt, dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and add a solution of HCl (e.g., 4 M in dioxane or ethereal HCl) until the solution is acidic. The hydrochloride salt can then be isolated by filtration or by evaporation of the solvent.

References

An In-depth Technical Guide to the Preparation of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a valuable building block for medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug discovery. It details the strategic importance of this fluorinated heterocyclic scaffold, provides a comparative analysis of key synthetic methodologies, and offers detailed experimental protocols. The content is grounded in established chemical principles, supported by references to authoritative literature, and includes practical insights into reaction mechanisms, purification, and analytical characterization.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The trifluoromethyl group (CF3), in particular, is of significant interest due to its strong electron-withdrawing nature and its ability to mimic a methyl group in size, while drastically altering the electronic properties of the molecule.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide range of biological targets, including those in the central nervous system. The combination of a trifluoromethyl group and a piperidine ring in a single building block, such as this compound, offers a powerful tool for medicinal chemists to create novel chemical entities with potentially superior pharmacological profiles. This guide focuses on the practical synthesis of this key intermediate in its stable hydrochloride salt form.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound hydrochloride, points to the disconnection of the C-CF3 bond, suggesting the addition of a trifluoromethyl nucleophile to a suitable 4-piperidone precursor. The secondary amine of the piperidine ring is typically protected during this transformation to prevent side reactions. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions for trifluoromethylation and can be readily removed under acidic conditions to yield the desired hydrochloride salt.

The primary synthetic challenge lies in the efficient and safe introduction of the trifluoromethyl group onto the C4 position of the piperidone ring. Two principal methods have emerged as the most viable for this transformation:

-

Nucleophilic Trifluoromethylation using the Ruppert-Prakash Reagent (TMSCF3): This is a widely used and versatile method for introducing the CF3 group.

-

Grignard Reaction with a Trifluoromethyl Grignard Reagent: This classical organometallic approach offers a direct route to the target tertiary alcohol.

This guide will provide a detailed examination of the more contemporary and often preferred Ruppert-Prakash reagent method, followed by a discussion of the Grignard approach.

Part 1: Synthesis of N-Boc-4-(Trifluoromethyl)piperidin-4-ol

The first stage of the synthesis involves the nucleophilic addition of a trifluoromethyl group to the commercially available N-Boc-4-piperidone.

Methodology: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a mild and effective source of the trifluoromethyl nucleophile.[1][2] The reaction requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.[3]

Mechanism: The fluoride ion from TBAF attacks the silicon atom of TMSCF3, generating a hypervalent silicon intermediate that subsequently releases the trifluoromethyl anion (CF3-). This potent nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting alkoxide is trapped by another molecule of TMSCF3 to form a trimethylsilyl (TMS) ether, which is then hydrolyzed during aqueous workup to yield the desired tertiary alcohol.

Diagram of the Reaction Workflow:

Caption: Overall synthetic workflow for the preparation of this compound hydrochloride.

Detailed Experimental Protocol:

Materials:

-

N-Boc-4-piperidone

-

Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add the Ruppert-Prakash reagent (TMSCF3, 1.5 eq) via syringe.

-

Slowly add the TBAF solution (0.1 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(trifluoromethyl)piperidin-4-ol as a white solid.

| Parameter | Typical Range/Value |

| Scale | 1-10 g |

| Temperature | 0 °C to room temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-85% |

Characterization of N-Boc-4-(trifluoromethyl)piperidin-4-ol:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.8-3.2 (m, 4H, piperidine CH₂), 2.0-1.6 (m, 4H, piperidine CH₂), 1.48 (s, 9H, Boc-C(CH₃)₃). The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.8 (C=O, Boc), 125.1 (q, J ≈ 285 Hz, CF₃), 80.5 (C(CH₃)₃), 72.1 (q, J ≈ 30 Hz, C-CF₃), 40.5 (piperidine CH₂), 35.5 (piperidine CH₂), 28.4 (C(CH₃)₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected around δ -75 to -80 ppm.[4]

-

Mass Spectrometry (ESI+): Calculated for C₁₁H₁₈F₃NO₃ [M+H]⁺: 270.13; Found: 270.1.

Part 2: Preparation of this compound Hydrochloride

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a one-pot procedure by treating the N-Boc protected intermediate with a solution of hydrogen chloride.

Methodology: Boc Deprotection and Salt Formation

The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent, such as 1,4-dioxane, is commonly used for this purpose. The reaction is typically clean and high-yielding, and the desired hydrochloride salt often precipitates from the reaction mixture.[2][5]

Mechanism: The acid protonates the carbonyl oxygen of the Boc group, which facilitates its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free piperidine amine. The amine is then protonated by the excess HCl in the reaction mixture to form the final hydrochloride salt.

Diagram of the Deprotection and Salt Formation Workflow:

Caption: Workflow for the deprotection and formation of the hydrochloride salt.

Detailed Experimental Protocol:

Materials:

-

N-Boc-4-(trifluoromethyl)piperidin-4-ol

-

4M Hydrogen chloride solution in 1,4-dioxane

-

Anhydrous diethyl ether

-

Methanol (optional, for trituration)

Procedure:

-

Dissolve N-Boc-4-(trifluoromethyl)piperidin-4-ol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol (optional, the reaction can also be run as a suspension in dioxane).

-

To the stirred solution (or suspension) at room temperature, add the 4M HCl solution in 1,4-dioxane (3-5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate is often observed.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound hydrochloride as a white to off-white solid.

| Parameter | Typical Range/Value |

| Scale | 1-5 g |

| Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Characterization of this compound Hydrochloride:

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.2 (br s, 2H, NH₂⁺), 5.5 (s, 1H, OH), 3.2-3.0 (m, 4H, piperidine CH₂), 2.0-1.8 (m, 4H, piperidine CH₂).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 125.5 (q, J ≈ 285 Hz, CF₃), 71.5 (q, J ≈ 30 Hz, C-CF₃), 42.1 (piperidine CH₂), 34.8 (piperidine CH₂).

-

¹⁹F NMR (DMSO-d₆, 376 MHz): A singlet is expected around δ -75 to -80 ppm.[4]

-

Mass Spectrometry (ESI+): Calculated for C₆H₁₁F₃NO [M-Cl]⁺: 170.08; Found: 170.1.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

-

Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile and flammable. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided. It is also moisture-sensitive.

-

Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Hydrogen Chloride in Dioxane: This is a corrosive and toxic solution. It should be handled with care in a fume hood. 1,4-Dioxane is a suspected carcinogen.

-

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing a lab coat, safety glasses, and appropriate gloves. All reactions should be performed in a well-ventilated fume hood.

Applications in Medicinal Chemistry

This compound hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules. The free secondary amine can be functionalized through various reactions, such as N-alkylation, N-arylation, and amide bond formation, to introduce diverse substituents. The tertiary alcohol can also be a site for further chemical modification. This building block has been incorporated into a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound hydrochloride. The use of the Ruppert-Prakash reagent for trifluoromethylation of N-Boc-4-piperidone, followed by acidic deprotection, provides a practical and scalable method for accessing this valuable building block. The information provided herein, including detailed protocols and characterization guidance, is intended to empower researchers in the field of medicinal chemistry to utilize this compound in the design and synthesis of novel therapeutic agents.

References

physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidin-4-ol

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group onto the piperidine scaffold imparts unique physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides a comprehensive analysis of the core , intended for researchers, chemists, and drug development professionals. We will explore its structural attributes, key physicochemical parameters (pKa, LogP, solubility), and the analytical methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value in Drug Design

The Trifluoromethyl-Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly those targeting the central nervous system, due to its ability to serve as a versatile framework for achieving desired binding interactions and conformational rigidity.[1] When combined with a trifluoromethyl (-CF3) group, the resulting scaffold gains significant advantages. The -CF3 group is a powerful bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby basic centers, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[2][3] This strategic combination often leads to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.[3][4]

Profile of this compound

This compound emerges as a valuable building block, presenting three key functional features on a single, stable scaffold:

-

A Basic Piperidine Nitrogen: Available for salt formation or further functionalization.

-

A Tertiary Alcohol: A hydrogen bond donor/acceptor that can be crucial for target engagement.

-

A Stable Trifluoromethyl Group: To modulate lipophilicity and metabolic fate.

Understanding the interplay of these groups through detailed physicochemical characterization is paramount for its effective deployment in drug design programs.

Core Physicochemical Properties

Identity and Structure

The fundamental properties of this compound are summarized below. It is often supplied and handled as its hydrochloride salt for improved stability and solubility.[5][6]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1193389-14-8 (Hydrochloride Salt) | [5][7] |

| Molecular Formula | C₆H₁₀F₃NO | - |

| Molecular Weight | 185.14 g/mol (Free Base) | - |

| 221.60 g/mol (Hydrochloride Salt) | [5] | |

| Canonical SMILES | C1CNCC1(C(F)(F)F)O | - |

| InChI Key | KMUKXPQVPQUCDB-UHFFFAOYSA-N (Hydrochloride) | [8] |

| Appearance | White to off-white or yellow powder/crystals (Hydrochloride) | [8][9] |

Quantitative Physicochemical Parameters

Direct experimental data for the free base of this compound is sparse in publicly available literature. The table below includes predicted values and experimental data for closely related analogs to provide a scientifically grounded estimation of its properties.

| Parameter | Predicted/Analog Value | Discussion |

| Melting Point (°C) | 155-159 (Hydrochloride Salt of 4-(CF₃)piperidine) | The presence of the hydroxyl group in the target molecule is expected to increase hydrogen bonding, likely resulting in a higher melting point for its corresponding salt compared to this analog. |

| Boiling Point (°C) | 126-129 (4-(CF₃)piperidine) | The tertiary alcohol significantly increases the polarity and hydrogen bonding capability, which will substantially raise the boiling point relative to the parent piperidine.[10] |

| pKa | ~8.5 - 9.5 (Predicted) | The electron-withdrawing -CF₃ group at the 4-position will lower the pKa of the piperidine nitrogen compared to piperidine itself (~11.2), making it less basic. A predicted pKa for the analog 4-(Trifluoromethyl)piperidine is 9.62 ± 0.10.[10] |

| LogP (Octanol/Water) | 1.548 (Calculated for 4-(CF₃)piperidine) | The final LogP is a balance. The -CF₃ group significantly increases lipophilicity, while the hydroxyl group decreases it. The net effect is a moderately lipophilic compound, a desirable trait for many CNS drug candidates.[11] |

| Water Solubility | log₁₀WS = -1.84 (Calculated for 4-(CF₃)piperidine) | The hydroxyl group and the basic nitrogen (which can be protonated) will enhance aqueous solubility compared to the parent piperidine analog. Solubility will be highly pH-dependent.[11] |

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound.

Overview of Analytical Workflow

The comprehensive characterization of a research chemical like this compound follows a logical progression from identity confirmation to purity assessment and further property analysis.

Caption: General analytical workflow for physicochemical characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of polar to moderately nonpolar organic molecules. A C18 column is chosen for its versatility and strong retention of compounds with lipophilic features like the -CF3 group. The use of a formic acid modifier in the mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are effectively separated and eluted within a reasonable timeframe.[12]

Experimental Protocol: RP-HPLC for Purity Analysis [12]

-

Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (chosen for detecting the piperidine core, which lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system precision (e.g., RSD < 2% for peak area and retention time).

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Caption: Step-by-step workflow for HPLC purity analysis.

Structural Elucidation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure confirmation.

-

¹H NMR: Will show characteristic signals for the piperidine ring protons, with their chemical shifts and coupling constants confirming the chair conformation. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Will display six distinct carbon signals. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: Will show a sharp singlet, confirming the presence and chemical environment of the single -CF3 group.[13]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Advanced Property Determination Protocols

Experimental Determination of pKa via Potentiometric Titration

Trustworthiness & Rationale: Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the compound is 50% ionized. This self-validating system relies on precise pH measurement and volumetric additions, providing an accurate, experimentally-derived value essential for predicting behavior in biological systems.

Protocol: pKa Determination

-

Preparation: Prepare a ~0.01 M solution of this compound hydrochloride in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, 10).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Caption: Workflow for experimental pKa determination.

Thermal Stability Analysis

Rationale: Assessing thermal stability is crucial for determining appropriate storage conditions and predicting the compound's behavior during formulation processes that may involve heat (e.g., hot-melt extrusion).[14]

-

Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It identifies the decomposition temperature of the compound.

-

Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal events like melting, crystallization, and decomposition.

A typical experiment involves heating a small, accurately weighed sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitoring for thermal events.

Role as a Building Block in Drug Discovery

The physicochemical profile of this compound makes it an attractive starting point for creating more complex molecules.[1] Its functional handles allow for diverse chemical modifications:

-

The secondary amine can be acylated, alkylated, or used in reductive amination to append other molecular fragments.

-

The tertiary alcohol can be derivatized or used as a key pharmacophoric element for hydrogen bonding with a biological target.

This versatility allows medicinal chemists to systematically explore structure-activity relationships (SAR) while retaining the beneficial properties conferred by the trifluoromethylpiperidine core.

Safety, Handling, and Storage

Based on data for the hydrochloride salt, appropriate safety precautions are necessary.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture, to prevent degradation.[8] Storage at 2-8°C is often recommended.[10]

Conclusion

This compound is a strategically designed chemical scaffold with a compelling set of physicochemical properties for drug discovery. Its moderate lipophilicity, tunable basicity, and hydrogen bonding capabilities, combined with the metabolic stability offered by the trifluoromethyl group, provide a robust foundation for developing novel therapeutics. The analytical and experimental protocols detailed in this guide offer a validated framework for researchers to accurately characterize this compound, ensuring its effective and reliable application in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride [cymitquimica.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. CAS # 1193389-14-8, this compound hydrochloride - chemBlink [chemblink.com]

- 8. L19441.03 [thermofisher.com]

- 9. 4-(Trifluoromethyl)piperidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 10. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]

- 11. 4-Trifluoromethylpiperidine (CAS 657-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. pharmaexcipients.com [pharmaexcipients.com]

An In-Depth Technical Guide to Venetoclax: A Selective BCL-2 Inhibitor for Apoptosis Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The provided CAS Number 1193389-14-8 is associated with the chemical intermediate 4-(Trifluoromethyl)piperidin-4-ol hydrochloride in several chemical supplier databases.[1][2][3][4][5][6][7][8] However, the scope and depth of this guide—focusing on mechanism of action, experimental protocols, and drug development applications—align with the well-characterized BCL-2 inhibitor Venetoclax (CAS Number: 1257044-40-8) . This guide will focus exclusively on Venetoclax.

Executive Summary

Venetoclax (formerly ABT-199) represents a paradigm shift in cancer therapy, moving beyond conventional cytotoxicity to targeted apoptosis induction.[9] As a highly potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein, Venetoclax restores the cell's natural machinery for programmed cell death.[10][11] Overexpression of BCL-2 is a key survival mechanism for many hematologic malignancies, making it a prime therapeutic target.[10][11] This guide provides a comprehensive overview of Venetoclax, including its chemical properties, mechanism of action, essential experimental protocols for its evaluation, and sourcing information for research purposes.

Physicochemical Properties and Formulation

Venetoclax is a complex small molecule characterized as a white to off-white crystalline powder.[12] Its poor aqueous solubility presents significant formulation challenges, classifying it as a Biopharmaceutics Classification System (BCS) class IV compound (low solubility, low permeability).[13] For research applications, it is crucial to use appropriate solvents and formulation strategies to ensure accurate and reproducible results.

Table 1: Physicochemical Properties of Venetoclax

| Property | Value | Source(s) |

| CAS Number | 1257044-40-8 | [] |

| Synonyms | ABT-199, GDC-0199, Venclexta® | [15][16] |

| Molecular Formula | C₄₅H₅₀ClN₇O₇S | [] |

| Molecular Weight | 868.44 g/mol | [] |

| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | [17] |

| Appearance | White to off-white crystalline powder | [12] |

| Solubility | Water: Practically insoluble[12][13][17]DMSO: ~100-257.5 mg/mL[16][18]Ethanol: <1 mg/mL[16][18] | [12][13][16][17][18] |

| Storage (Powder) | -20°C for long-term (years) | [16][19] |

| Storage (In Solvent) | -80°C for up to 1 year | [16] |

Note: For in vivo studies, complex formulations involving co-solvents like PEG300, Tween 80, and Phosal 50PG are often required.[16][18]

Mechanism of Action: Restoring Apoptotic Signaling

The efficacy of Venetoclax is rooted in its ability to selectively inhibit the anti-apoptotic protein BCL-2. In many cancer cells, particularly chronic lymphocytic leukemia (CLL), BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAX, and BAK, thereby preventing cell death.[10][11]

Venetoclax is a "BH3 mimetic," meaning it mimics the action of the BH3 domain of pro-apoptotic proteins.[10] It binds with high affinity (Ki <0.01 nM) and selectivity to the BH3-binding groove of BCL-2.[16] This action displaces BIM, which is then free to activate BAX and BAK.[11] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in rapid apoptosis.[11][20]

A key advantage of Venetoclax is its high selectivity for BCL-2 over other BCL-2 family members like BCL-XL and BCL-W.[16] This selectivity is crucial for minimizing on-target toxicities, such as the thrombocytopenia associated with BCL-XL inhibition.[10]

Caption: Venetoclax inhibits BCL-2, releasing BIM to activate BAX/BAK and trigger apoptosis.

Applications in Research and Drug Development

Venetoclax serves as a critical tool for both basic research and clinical drug development.

-

Preclinical Research: It is widely used to study the role of BCL-2 in apoptosis, assess cancer cell dependence on BCL-2 for survival, and explore mechanisms of resistance. In vitro studies often demonstrate apoptosis induction within hours of exposure.[20][21]

-

Clinical Development: Venetoclax is FDA-approved for treating chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).[9][15][17] Its development has paved the way for combination therapies, often with anti-CD20 antibodies like rituximab, to enhance efficacy.[10] A significant clinical consideration is the risk of Tumor Lysis Syndrome (TLS) due to the rapid and potent induction of apoptosis.[17][22] This necessitates a dose ramp-up schedule and careful patient monitoring during treatment initiation.[17][22]

Key Experimental Protocols

Evaluating the efficacy of Venetoclax in a laboratory setting requires robust and reproducible assays. Below are two fundamental protocols for assessing its pro-apoptotic activity in cell culture.

Protocol: Cell Viability Assessment using Luminescence (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells. A decrease in luminescence correlates with cell death.

Methodology:

-

Cell Plating: Seed suspension or adherent cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

-

Compound Preparation: Prepare a 2x stock concentration series of Venetoclax in culture medium. A common concentration range is 0.1 nM to 10 µM.[16][23] Remember to include a DMSO-only vehicle control.

-

Dosing: Add an equal volume of the 2x Venetoclax solution to the wells containing cells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[16][24]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

-

Lysis: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

-

Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence using a plate-reading luminometer.

-

Analysis: Normalize data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for assessing cell viability after Venetoclax treatment.

Protocol: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay provides a more direct measure of apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters late-stage apoptotic or necrotic cells with compromised membranes.

Methodology:

-

Cell Treatment: Treat cells in culture (e.g., in 6-well plates) with the desired concentrations of Venetoclax (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a defined period (e.g., 4 to 24 hours).[21][24]

-

Cell Harvesting: Collect cells (including supernatant for suspension cells) and wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Antibody Addition: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI solution to the cells according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Sourcing and Procurement (For Research Use)

Venetoclax for research purposes is available from various chemical and life science suppliers. It is crucial to obtain a Certificate of Analysis (CoA) to verify purity and identity. The commercial drug product, Venclexta®, is distributed through authorized specialty pharmacies and distributors.[25]

Table 2: Example Suppliers of Research-Grade Venetoclax

| Supplier | Product Name | CAS Number | Notes |

| TargetMol | Venetoclax | 1257044-40-8 | Provides detailed solubility and formulation data.[16] |

| InvivoChem | Venetoclax (ABT-199; GDC-0199) | 1257044-40-8 | Offers in vitro and in vivo formulation recipes.[18] |

| BOC Sciences | Venetoclax | 1257044-40-8 | Lists compound properties and related research areas.[] |

| Smolecule | Venetoclax | 1257044-40-8 | Provides solubility and storage information.[19] |

This is not an exhaustive list and does not constitute an endorsement of any specific supplier.

Safety, Handling, and Storage

7.1 Safety Precautions:

-

Hazard: May cause serious side effects, including neutropenia (low white blood cell counts) and infections.[26][27][28]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

-

Drug Interactions: Venetoclax is a substrate of CYP3A and P-gp. Concomitant use with strong or moderate CYP3A inhibitors (e.g., ketoconazole, grapefruit juice) or inducers should be avoided as it can significantly alter drug exposure.[22]

7.2 Storage and Stability:

-

Solid Form: Store the powder tightly sealed in a container at -20°C for long-term stability (months to years).[16][19] For short-term use, storage at 4°C is acceptable. Keep away from light and moisture.[16]

-

Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[16]

Conclusion

Venetoclax is a powerful and selective tool for inducing apoptosis in BCL-2-dependent cells. Its well-defined mechanism of action makes it an invaluable asset for both fundamental cancer biology research and clinical applications in hematologic malignancies. For researchers, understanding its physicochemical properties, handling requirements, and appropriate experimental application is paramount to generating reliable and impactful data. The protocols and information provided herein serve as a foundational guide for professionals aiming to leverage the therapeutic potential of targeting the BCL-2 pathway.

References

- 1. CAS 1193389-14-8: this compound hydroc… [cymitquimica.com]

- 2. This compound hydrochloride | CAS 1193389-14-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Search results [chem-space.com]

- 4. 1193389-14-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. Error-文件操作失败 [fondchemical.com]

- 6. angenechemical.com [angenechemical.com]

- 7. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Venetoclax: Targeting BCL2 in Hematological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hematologyandoncology.net [hematologyandoncology.net]

- 11. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]

- 19. Buy Venetoclax | 1257044-40-8 | >98% [smolecule.com]

- 20. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. VENCLEXTA® (venetoclax tablets) | Important Safety Info for CLL/SLL [venclextahcp.com]

- 23. benchchem.com [benchchem.com]

- 24. In Vitro Sensitivity to Venetoclax and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ordering Information for AML | VENCLEXTA® (venetoclax tablets) [venclextahcp.com]

- 26. VENCLEXTA® (venetoclax tablets) Important Safety Information [venclexta.com]

- 27. VENCLEXTA® (venetoclax tablets) | VEN+G Safety Data for CLL/SLL [venclextahcp.com]

- 28. Venetoclax (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

A-Technical-Guide-to-the-Synthesis-of-4-(Trifluoromethyl)piperidin-4-ol:-Core-Starting-Materials-and-Strategic-Considerations

Abstract

The 4-(trifluoromethyl)piperidin-4-ol scaffold is a privileged structural motif in modern medicinal chemistry, imparting desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity.[1] Its synthesis, while conceptually straightforward, requires careful consideration of starting materials, protective group strategy, and the choice of trifluoromethylating agent. This guide provides an in-depth analysis of the predominant synthetic routes, focusing on the selection of N-protected 4-piperidones as the key starting material. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis of reagents to equip researchers and drug development professionals with a comprehensive understanding of this critical synthesis.

The Strategic Importance of N-Protected 4-Piperidones

The most common and strategically sound approach to this compound commences with an N-protected 4-piperidone.[2][3] The rationale for nitrogen protection is twofold: it prevents unwanted side reactions involving the basic piperidine nitrogen (e.g., reaction with the trifluoromethylating agent) and it modulates the solubility and handling characteristics of the intermediates. The choice of the protecting group is a critical decision that influences the entire synthetic sequence, from the trifluoromethylation step to the final deprotection.

Comparative Analysis of Common N-Protecting Groups

The three most frequently employed N-protecting groups in this synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. Each presents a unique set of advantages and liabilities.

| Protecting Group | Structure | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Boc-N | Highly stable to a wide range of conditions; Cleavage is clean, often yielding gaseous byproducts.[4] | Sensitive to strong acids. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Dioxane or Methanol.[5][6][7] |

| Cbz (Benzyloxycarbonyl) | Cbz-N | Stable to acidic and basic conditions. | Requires hydrogenation for removal, which can be incompatible with other functional groups. | H₂, Pd/C (Hydrogenolysis). |

| Benzyl (Bn) | Bn-N | Very stable; Can be introduced via reductive amination. | Requires harsh hydrogenolysis or strong oxidizing agents for removal. | H₂, Pd/C; Na/NH₃ (Birch Reduction). |

The Boc group is often the preferred choice due to the mild and efficient conditions required for its removal, which typically do not affect the tertiary alcohol of the target molecule.[4][8]

The Core Transformation: Nucleophilic Trifluoromethylation

The cornerstone of the synthesis is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl of the N-protected 4-piperidone. The selection of the trifluoromethylating agent is paramount for achieving high yield and purity.

The Ruppert-Prakash Reagent (TMSCF₃): The Industry Workhorse

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, stands as the most effective and widely used reagent for this transformation.[1][9] Its popularity stems from its relative stability, commercial availability, and high efficiency.[9]

Mechanism of Action: The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophilic fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][10] The fluoride attacks the silicon atom, generating a hypervalent siliconate intermediate which then releases the highly nucleophilic trifluoromethyl anion (CF₃⁻).[1][10] This anion subsequently attacks the electrophilic carbonyl carbon of the piperidone. The resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether, which is then hydrolyzed to the desired tertiary alcohol upon acidic workup.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(Trifluoromethyl)piperidin-4-ol as a Strategic Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The piperidine moiety is a cornerstone of medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile scaffold in numerous approved pharmaceuticals.[1] Its three-dimensional structure provides an excellent framework for developing selective ligands.[2] The strategic incorporation of a trifluoromethyl (CF3) group into this privileged scaffold, specifically at the 4-position to create 4-(Trifluoromethyl)piperidin-4-ol, offers a powerful tool for drug discovery. The CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3][4][5]

This guide provides an in-depth exploration of this compound, detailing its synthesis, derivatization, and strategic application in medicinal chemistry programs. The protocols and insights presented herein are designed to empower researchers to leverage the unique properties of this building block to optimize drug candidates.

Physicochemical Properties and Their Medicinal Chemistry Implications

The introduction of the trifluoromethyl group at the 4-position of piperidin-4-ol imparts a unique set of physicochemical properties that can be strategically exploited in drug design.

| Property | Value (Predicted/Experimental) | Implication in Drug Design |

| pKa | 9.62 ± 0.10 (Predicted)[6] | The electron-withdrawing nature of the CF3 group lowers the basicity of the piperidine nitrogen compared to piperidin-4-ol. This modulation of pKa can be critical for optimizing compound absorption, distribution, metabolism, and excretion (ADME) properties, as well as for fine-tuning interactions with biological targets. |

| logP | 1.7 (Computed)[7] | The CF3 group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[3] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility. |

| Metabolic Stability | Generally enhanced | The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This can block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[8] |

| Conformational Effects | Influences ring conformation | The bulky and electronegative CF3 group can influence the conformational preference of the piperidine ring, which can be exploited to lock in a bioactive conformation for optimal target engagement. |

| Hydrogen Bonding | Tertiary alcohol acts as H-bond donor/acceptor | The 4-hydroxyl group provides a crucial point for hydrogen bonding interactions with target proteins, which can significantly contribute to binding affinity and selectivity. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic addition of a trifluoromethylating agent to a protected piperidin-4-one.

Protocol: Synthesis of this compound from N-Boc-4-piperidone

This two-step protocol involves the trifluoromethylation of N-Boc-4-piperidone followed by the removal of the Boc protecting group.

Step 1: Synthesis of N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine

-

Materials: N-Boc-4-piperidone, (Trifluoromethyl)trimethylsilane (TMSCF3), Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TMSCF3 (1.5 eq) to the stirred solution.

-

Add TBAF solution (0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine.

-

Step 2: Deprotection to this compound

-

Materials: N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine, Hydrochloric acid (HCl) in 1,4-dioxane (4 M), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified product from Step 1 in DCM.

-

Add the 4 M HCl in 1,4-dioxane solution (excess, e.g., 5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford this compound hydrochloride as a solid.[9][10]

-

Caption: Synthetic workflow for this compound.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

This compound is a versatile building block with two primary points for chemical modification: the piperidine nitrogen and the tertiary hydroxyl group.

Caption: Key modification points on the scaffold.

Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol allows for the coupling of various aryl or heteroaryl halides to the piperidine nitrogen.

-

Materials: this compound hydrochloride, Aryl halide (e.g., aryl bromide), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

-

Procedure:

-

To a flame-dried Schlenk tube, add this compound hydrochloride (1.2 eq), aryl halide (1.0 eq), Cs2CO3 (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-aryl derivative.

-

Protocol: N-Alkylation via Reductive Amination

This protocol is suitable for introducing alkyl groups to the piperidine nitrogen.

-

Materials: Aldehyde or ketone, this compound hydrochloride, Reducing agent (e.g., Sodium triacetoxyborohydride (STAB)), Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), Acetic acid (catalytic).

-

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCM.

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add STAB (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 4-16 hours, monitoring by LC-MS.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the residue by flash column chromatography.

-

Case Studies and Applications in Drug Discovery

Derivatives of trifluoromethyl-substituted piperidines have demonstrated significant potential across various therapeutic areas.[1] While direct examples of this compound in approved drugs are not prevalent, the strategic use of this motif is evident in numerous drug discovery programs.

-

Antitubercular Agents: Piperidinol-based compounds have been identified as having promising anti-tuberculosis activity.[11] The inclusion of a trifluoromethylphenyl group on the piperidine core highlights the utility of this substitution pattern in modulating biological activity.[11]

-

Oncology: Trifluoromethyl-substituted piperidines have been explored as inhibitors of the HDM2-p53 interaction, a key target in cancer therapy.[12] The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of these inhibitors.[12]

-

Anti-inflammatory Agents: Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been synthesized and evaluated as potential anti-hepatoma and anti-inflammatory agents by inhibiting NF-κB activation.[13]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally defined piperidine scaffold, a hydrogen-bonding hydroxyl group, and a metabolically robust, electron-withdrawing trifluoromethyl group provides a powerful platform for fine-tuning the properties of drug candidates. The synthetic protocols and strategic insights provided in this guide are intended to facilitate the effective incorporation of this building block into drug discovery programs, ultimately accelerating the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]

- 7. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS # 1193389-14-8, this compound hydrochloride - chemBlink [chemblink.com]

- 10. This compound hydrochloride [cymitquimica.com]

- 11. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 4-(Trifluoromethyl)piperidin-4-ol in Modern Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals